Ethyl 5-bromo-2-(bromomethyl)nicotinate
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Overview
Description
Ethyl 5-bromo-2-(bromomethyl)nicotinate is a chemical compound with the molecular formula C9H9Br2NO2. It is a derivative of nicotinic acid and contains two bromine atoms attached to the nicotinate structure. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-(bromomethyl)nicotinate can be synthesized through the bromination of ethyl 5-bromo-2-methylnicotinate. The reaction involves the use of N-bromosuccinimide (NBS) and benzoyl peroxide as reagents in the presence of carbon tetrachloride as a solvent. The reaction mixture is heated to 80°C and stirred for 20 hours to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures to handle the reagents and solvents involved.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(bromomethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator in bromination reactions.
Carbon Tetrachloride: Used as a solvent in bromination reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation reactions can produce oxidized derivatives.
Scientific Research Applications
Ethyl 5-bromo-2-(bromomethyl)nicotinate is used in scientific research for several purposes:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Biology: It is utilized in biochemical studies to investigate the effects of brominated compounds on biological systems.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-(bromomethyl)nicotinate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biochemical effects. The specific pathways and molecular targets depend on the context of its use in research and applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2-methylnicotinate: A precursor in the synthesis of Ethyl 5-bromo-2-(bromomethyl)nicotinate.
Ethyl 5-bromo-2-methylpyridine-3-carboxylate: Another brominated nicotinate derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its dual bromination allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
41598-79-2 |
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Molecular Formula |
C9H9Br2NO2 |
Molecular Weight |
322.98 g/mol |
IUPAC Name |
ethyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)7-3-6(11)5-12-8(7)4-10/h3,5H,2,4H2,1H3 |
InChI Key |
BIUBFADHNONGGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)CBr |
Origin of Product |
United States |
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